N3-(3-Bromobenzyl)pyridine-2,3-diamine
説明
Significance of Pyridine-2,3-diamine Scaffolds in Synthetic Chemistry and Medicinal Applications
Within the vast family of pyridine (B92270) derivatives, the pyridine-2,3-diamine scaffold serves as a crucial building block for constructing more complex, biologically active compounds. nih.gov These scaffolds are integral to the synthesis of fused heterocyclic systems like pyrido[2,3-d]pyrimidines, which are recognized for a broad spectrum of pharmacological activities. researchgate.netnih.gov The arrangement of the two amino groups on the pyridine ring provides a versatile platform for creating molecules that can interact with various biological targets.
Research has demonstrated that compounds derived from pyridine-2,3-diamine exhibit significant potential in medicinal chemistry. They are investigated for a range of therapeutic applications, including:
Anticancer Agents: The scaffold is a key component in molecules designed as inhibitors of critical enzymes in cancer progression, such as tyrosine kinases and dihydrofolate reductase (DHFR). researchgate.netnih.gov
Histamine (B1213489) H4 Receptor Modulators: Diaminopyridines have been explored for their ability to modulate the histamine H4 receptor, a target for treating inflammatory and allergic conditions. nih.govresearchgate.net
Antimicrobial and Antiviral Properties: The structural framework has been incorporated into compounds showing potential antibacterial and antiviral activities. rsc.orgresearchgate.net
The utility of this scaffold lies in its capacity for chemical modification, enabling the synthesis of libraries of compounds for structure-activity relationship (SAR) studies aimed at optimizing therapeutic efficacy. researchgate.netscilit.com
Overview of N3-(3-Bromobenzyl)pyridine-2,3-diamine within the Context of Functionalized Diaminopyridines
This compound is a specific functionalized derivative of the pyridine-2,3-diamine core. In this compound, a 3-bromobenzyl group is attached to one of the amino groups (at the N3 position), creating a more complex molecule with distinct chemical properties. It belongs to the broader class of functionalized diaminopyridines, which are explored for their potential biological activities. nih.gov The introduction of the bromobenzyl moiety can influence the molecule's steric and electronic properties, potentially enhancing its binding affinity to specific biological targets.
This compound is noted in chemical literature primarily as an intermediate for the synthesis of more elaborate organic molecules and as a subject for research into its potential biological functions. bldpharm.com Its structure is of particular interest in medicinal chemistry because of its similarity to known inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes that have been implicated as targets in cancer immunotherapy.
Below is a table summarizing the key chemical properties of this compound.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C12H12BrN3 |
| Molecular Weight | 278.15 g/mol |
| CAS Number | 934537-52-7 |
| Class | Functionalized Diaminopyridine |
This table is interactive and can be sorted by clicking on the headers.
Research Trajectories and Gaps in the Understanding of this compound
The primary research trajectory for this compound is centered on its potential applications in medicinal chemistry. Given its structural resemblance to inhibitors of IDO1 and TDO, a significant area of investigation involves exploring its efficacy as a potential therapeutic agent in oncology. Research is ongoing to determine its specific biological activities, with studies examining its potential as an antimicrobial or anticancer compound.
Despite this interest, there are considerable gaps in the current understanding of the compound. The majority of available information characterizes it as a chemical intermediate, with limited published data on its detailed pharmacological profile. Key research gaps include:
Mechanism of Action: While it may interact with certain molecular targets, the precise mechanisms through which this compound exerts any biological effects are not well-documented.
Comprehensive Biological Evaluation: There is a lack of extensive studies detailing its in-vitro and in-vivo efficacy against specific cancer cell lines or microbial strains.
Structure-Activity Relationship (SAR) Studies: Detailed SAR studies involving this compound and its analogues are not widely available, which limits the rational design of more potent derivatives.
Future research will likely focus on synthesizing and evaluating a broader range of related compounds to elucidate clear SARs, conducting comprehensive biological assays to confirm its therapeutic potential, and investigating its specific molecular interactions to understand its mechanism of action.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
3-N-[(3-bromophenyl)methyl]pyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3/c13-10-4-1-3-9(7-10)8-16-11-5-2-6-15-12(11)14/h1-7,16H,8H2,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGVQNRLJWKCOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CNC2=C(N=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583017 | |
| Record name | N~3~-[(3-Bromophenyl)methyl]pyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934537-52-7 | |
| Record name | N~3~-[(3-Bromophenyl)methyl]pyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Computational Chemistry and Molecular Modeling of N3 3 Bromobenzyl Pyridine 2,3 Diamine
Density Functional Theory (DFT) Calculations for Structural Elucidation and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For N3-(3-Bromobenzyl)pyridine-2,3-diamine, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to determine its structural and electronic characteristics. nih.govnih.govnih.govresearchgate.net
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. ripublication.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine-2,3-diamine moiety, due to the lone pairs on the nitrogen atoms. wuxibiology.com Conversely, the LUMO is likely distributed over the entire molecule, particularly the aromatic rings. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. ripublication.comnih.gov
From the HOMO and LUMO energy values, several electronic reactivity descriptors can be calculated to quantify the molecule's behavior.
Table 1: Calculated Electronic Reactivity Descriptors Note: These values are representative for similar molecules and would be calculated specifically for this compound from its computed HOMO and LUMO energies.
| Descriptor | Formula | Significance |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. nih.gov |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. nih.gov |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates high polarizability. nih.gov |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power to attract electrons. nih.gov |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons. nih.gov |
| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the energy lowering of a molecule when it accepts electrons. nih.gov |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. nih.gov It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack. mdpi.com The map uses a color scale to denote different potential values:
Red: Regions of most negative electrostatic potential, rich in electrons. These sites are attractive to electrophiles and are often associated with lone pairs on heteroatoms like nitrogen and oxygen. researchgate.net
Blue: Regions of most positive electrostatic potential, which are electron-deficient. These areas are susceptible to nucleophilic attack. researchgate.net
Green: Regions of neutral or near-zero potential. researchgate.net
For this compound, the MEP map would likely show strong negative potential (red) around the nitrogen atoms of the pyridine (B92270) ring and the two amino groups, identifying them as primary sites for protonation and hydrogen bonding. nih.gov Positive potential (blue) would be expected around the hydrogen atoms of the amino groups, indicating their role as hydrogen bond donors.
Tautomerization Studies and Energetic Stability Assessment
The presence of the pyridine-2,3-diamine scaffold allows for the possibility of tautomerism, specifically amino-imino tautomerism. DFT calculations can be used to model the different possible tautomeric forms and calculate their relative energies. By comparing the total energies of the optimized geometries for each tautomer, the most stable form can be identified. The structure with the lowest energy is the most abundant tautomer at equilibrium. This analysis is crucial as different tautomers can exhibit distinct chemical and biological properties.
Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov By mapping properties onto this surface, one can gain a deep understanding of how molecules pack together in the solid state. Key mapped properties include:
dnorm : A normalized contact distance that highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, that are shorter than the van der Waals radii sum. nih.gov
The analysis also generates 2D fingerprint plots, which summarize the intermolecular contacts by plotting the distance from the surface to the nearest nucleus inside (di) versus the distance to the nearest nucleus outside (de). iucr.org These plots provide quantitative percentages for different types of atomic contacts. For a molecule like this compound, the analysis would likely reveal the relative contributions of various interactions.
Table 2: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis Note: The following percentages are hypothetical, based on analyses of similar bromo- and amino-substituted aromatic compounds, and illustrate the type of data generated.
| Interaction Type | Predicted Contribution (%) | Description |
|---|---|---|
| H···H | ~35-45% | Van der Waals forces, typically the largest contributor to the crystal packing. nih.goviucr.org |
| C···H/H···C | ~15-25% | Represents van der Waals and weak C-H···π interactions. iucr.org |
| N···H/H···N | ~10-15% | Corresponds to crucial N-H···N hydrogen bonds that often dictate the supramolecular structure. nih.govnih.gov |
| Br···H/H···Br | ~10-15% | Indicates the presence of halogen bonding or other contacts involving the bromine atom. iucr.org |
| C···C | ~3-7% | Suggests π-π stacking interactions between aromatic rings. nih.gov |
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with the active site of a target protein. nih.gov This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.net The process involves:
Preparation: Obtaining the 3D structures of the ligand (this compound) and the target protein.
Simulation: Placing the ligand in the binding site of the protein and using a scoring function to evaluate thousands of possible poses. mdpi.com
Analysis: The best poses are ranked based on their docking score, which estimates the binding free energy. A more negative score typically indicates a more favorable binding interaction. nih.gov
Given its structure, this compound could be docked against various protein targets, such as protein kinases or enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1), where similar pyridine-based scaffolds have shown activity. nih.gov The analysis of the best-docked pose reveals key interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the ligand-protein complex.
Table 3: Example of Molecular Docking Simulation Results Note: This table presents hypothetical docking results for this compound against a putative protein kinase target to illustrate the output of such a simulation.
| Parameter | Result | Interpretation |
|---|---|---|
| Target Protein | Example: Protein Kinase C (PKCδ) | A potential therapeutic target for various diseases. nih.gov |
| Docking Score | -8.5 kcal/mol | A strong negative value suggests favorable binding affinity. |
| Hydrogen Bonds | Amino group (donor) with Aspartic Acid backbone (acceptor); Pyridine N (acceptor) with Lysine side chain (donor). | Specific, strong interactions that anchor the ligand in the binding site. |
| Hydrophobic Interactions | Bromobenzyl ring with Leucine, Valine, and Alanine residues. | Non-polar interactions that contribute to binding stability. |
| π-π Stacking | Pyridine ring with Phenylalanine residue. | Favorable interaction between aromatic rings. |
Prediction of Binding Modes and Affinities with Biological Targets
Molecular docking simulations are a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies would likely be performed against the crystal structures of IDO1 and TDO to elucidate its binding mode.
In the context of IDO1, inhibitors often interact with the heme group in the active site. It is predicted that the pyridine-2,3-diamine scaffold of this compound would position itself to form key interactions with residues in the active site. The amino groups could act as hydrogen bond donors, potentially interacting with the side chains of residues such as Ser167 or the backbone carbonyls of other nearby amino acids. The pyridine nitrogen might also participate in hydrogen bonding or coordinate with the heme iron, a common feature for many IDO1 inhibitors.
Similar interactions would be anticipated with TDO, which shares structural homology with IDO1 in the active site. However, subtle differences in the amino acid composition of the binding pocket could lead to variations in the binding mode and affinity of this compound for the two enzymes, which computational models can help to predict.
Table 1: Predicted Interactions of this compound with a Putative Biological Target (e.g., IDO1)
| Ligand Moiety | Predicted Interaction Type | Potential Interacting Residues |
| Pyridine-2,3-diamine | Hydrogen Bonding | Ser167, Gly262 |
| Pyridine Nitrogen | Heme Coordination / H-Bonding | Heme Fe / Active Site Water |
| 3-Bromobenzyl Group | Hydrophobic Interactions | Phe163, Leu234, Val130 |
| Bromine Atom | Halogen Bonding | Backbone Carbonyls |
| Benzyl (B1604629) Ring | π-π Stacking | Phe226 |
Energetic Contributions to Ligand-Target Binding (e.g., Binding Energies, Ki Values)
Beyond predicting the binding pose, molecular modeling can quantify the energetic contributions that stabilize the ligand-target complex. These calculations are vital for estimating the binding affinity of a compound, often expressed as binding energy (ΔG) or the inhibition constant (Ki).
The inhibition constant (Ki) is a measure of the inhibitor's potency, with lower Ki values indicating stronger inhibition. While experimental determination is the gold standard, computational methods can provide an estimate of the Ki value. The binding free energy (ΔG) is related to the Ki through the equation: ΔG = RT ln(Ki), where R is the gas constant and T is the temperature. Therefore, a more negative calculated binding energy would correspond to a lower, more potent predicted Ki value.
Structure-activity relationship studies on related pyridine derivatives often show that the nature and position of substituents on the benzyl ring can significantly impact binding affinity and, consequently, the Ki value. The presence of the bromine atom at the 3-position in this compound is likely a key determinant of its inhibitory potential, and computational analyses can help to rationalize this on an energetic basis.
Table 2: Illustrative Energetic Contributions to Binding for a Hypothetical Ligand-Target Complex
| Energy Component | Calculated Value (kcal/mol) | Contribution to Binding |
| Van der Waals Energy | -45.5 | Favorable |
| Electrostatic Energy | -20.8 | Favorable |
| Solvation Energy | +30.2 | Unfavorable |
| Total Binding Energy (ΔG) | -36.1 | Overall Favorable |
| Predicted Ki Value | ~50 nM | Potent Inhibitor |
Note: The values in this table are illustrative and not based on specific experimental data for this compound.
Biological Evaluation and Pharmacological Potential of N3 3 Bromobenzyl Pyridine 2,3 Diamine and Its Derivatives
In Vitro Antimicrobial Activity Screening
The pyridine (B92270) moiety is a fundamental component of many compounds with demonstrated antimicrobial properties. nih.govnih.gov Research into derivatives of pyridine-2,3-diamine and structurally similar compounds indicates a potential for efficacy against a spectrum of microbial pathogens.
Although direct testing data for N3-(3-Bromobenzyl)pyridine-2,3-diamine is not available, related pyridine derivatives have shown activity against Gram-positive bacteria. For instance, imidazo[4,5-b]pyridine derivatives, synthesized from 5-bromo-2,3-diaminopyridine, have been evaluated for their antibacterial effects. mdpi.com These studies confirm that the core structure is amenable to modifications that yield potent antibacterial agents. One study highlighted that certain cassane diterpenoids showed significant activity against Bacillus cereus and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values of 3.13 µM and 6.25 µM, respectively. nih.gov Similarly, pyridine derivatives incorporated into paint formulations have demonstrated antibacterial efficacy, producing inhibition zones against Staphylococcus aureus. researchgate.net
| Compound Class | Bacterial Strain | Observed Activity | Reference |
|---|---|---|---|
| Imidazo[4,5-b]pyridine Derivatives | Bacillus cereus | Sensitive to Action | mdpi.com |
| Pyridine Derivatives in Paint | Staphylococcus aureus | 0.3 cm Inhibition Zone | researchgate.net |
| Pulchin A (Cassane Diterpenoid) | Bacillus cereus | MIC: 3.13 µM | nih.gov |
| Pulchin A (Cassane Diterpenoid) | Staphylococcus aureus | MIC: 6.25 µM | nih.gov |
Gram-negative bacteria, with their protective outer membrane, often present a greater challenge for antimicrobial agents. nih.gov However, various pyridine-based compounds have been developed that show promise. Research on imidazo[4,5-b]pyridine derivatives demonstrated that Gram-negative bacteria like Escherichia coli were more resistant than Gram-positive strains, but activity was still observed. mdpi.com Other studies on different pyridine-containing structures, such as 1,8-naphthyridine (B1210474) derivatives, have also reported bactericidal action against E. coli. mdpi.com High-throughput screening of small molecules identified several classes, including bipyridinium compounds, with potent activity against E. coli. nih.gov
| Compound Class | Bacterial Strain | Observed Activity | Reference |
|---|---|---|---|
| Imidazo[4,5-b]pyridine Derivatives | Escherichia coli | Resistant, but activity noted | mdpi.com |
| Pyridine Derivatives in Paint | Escherichia coli | 0.7 cm Inhibition Zone | researchgate.net |
| 1,8-Naphthyridine-3-carboxylic acid amides | Escherichia coli | Very good bactericidal action | mdpi.com |
| Quinoazolinediamine derivatives | Escherichia coli | EC50 <0.5 µM | nih.gov |
The development of novel antifungal agents is a critical area of research due to the rise of resistant fungal infections. nih.govmdpi.com The pyridine scaffold is being actively explored for this purpose. Studies have shown that synthetic 3-alkylpyridine alkaloid analogs can exhibit potent fungistatic and fungicidal activities against multiple Candida species, with MIC values ranging from 7.8 to 31.25 µg/mL. scielo.br Furthermore, nicotinamide (B372718) derivatives, which contain a pyridine ring, have demonstrated excellent antifungal activities against Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. nih.gov One particularly potent nicotinamide derivative, compound 16g, was found to be highly active against C. albicans, including fluconazole-resistant strains, with an MIC of 0.25 µg/mL. nih.gov
| Compound Class | Fungal Strain | Observed Activity (MIC) | Reference |
|---|---|---|---|
| 3-Alkylpyridine Alkaloid Analog 1 | Candida albicans | 7.8 µg/mL | scielo.br |
| 3-Alkylpyridine Alkaloid Analog 1 | Candida glabrata | 31.2 µg/mL | scielo.br |
| Nicotinamide Derivative (16g) | Candida albicans SC5314 | 0.25 µg/mL | nih.gov |
| Nicotinamide Analogue 5 | C. albicans, C. neoformans, A. fumigatus | Excellent Activity | nih.gov |
Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of lead compounds. For pyridine derivatives, several structural features are known to influence biological activity. The presence and position of substituents on the pyridine ring are critical. nih.gov For example, in a series of nicotinamide derivatives, the positions of amino and isopropyl groups were found to be essential for antifungal activity. nih.gov The introduction of certain organic groups like amino, hydroxy, and methoxy (B1213986) can enhance the biological effects. nih.gov
In the case of this compound, key structural elements include:
The Pyridine-2,3-diamine Core: The arrangement of the two amino groups is significant for potential interactions with biological targets.
The 3-Bromobenzyl Group: The presence of a halogen atom (bromine) on the benzyl (B1604629) ring can modulate the compound's lipophilicity and electronic properties, which can affect cell penetration and target binding. The meta-position of the bromine is also a specific feature that would influence its interaction with a target's binding pocket.
SAR studies on related heterocyclic compounds have shown that electron-withdrawing groups can increase activity against certain pathogens like C. albicans. bohrium.com
Investigating Other Pharmacological Activities
Beyond antimicrobial effects, the pyridine-2,3-diamine scaffold is a component of molecules that interact with various enzymes, indicating a broader pharmacological potential.
DHPS (Dihydropteroate Synthase): While direct inhibition of DHPS by this compound has not been reported, related heterocyclic structures have been investigated as inhibitors of enzymes in the folate biosynthesis pathway. For example, derivatives of imidazo[4,5-b]pyridine, which can be synthesized from brominated pyridine-2,3-diamine, have been subjected to molecular docking studies against Dihydrofolate Reductase (DHFR), a related enzyme in the same pathway. mdpi.com
CDK2 (Cyclin-Dependent Kinase 2): The pyridine framework is a well-established scaffold for the development of CDK2 inhibitors, which are investigated as potential anticancer agents. nih.govstorkapp.meresearchgate.net Numerous pyrazolo[3,4-b]pyridine, furopyridine, and other pyridine derivatives have shown potent inhibition of the CDK2/cyclin A2 enzyme complex, with IC50 values in the nanomolar to low micromolar range. nih.govresearchgate.net For instance, one study identified a cyclohepta[e]thieno[2,3-b]pyridine derivative with an IC50 of 0.77 nM against CDK2, demonstrating potency greater than the reference inhibitor roscovitine. rsc.orgnih.gov
| Compound | Enzyme | IC50 Value | Reference |
|---|---|---|---|
| 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile | CDK2/cyclin A2 | 0.24 µM | nih.govresearchgate.net |
| 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine | CDK2/cyclin A2 | 0.65 µM | nih.govresearchgate.net |
| Cyclohepta[e]thieno[2,3-b]pyridine Derivative (8b) | CDK2/cyclin E1 | 0.77 nM | rsc.orgnih.gov |
| Roscovitine (Reference) | CDK2/cyclin E1 | 1.94 nM | rsc.orgnih.gov |
Tyrosyl tRNA Synthetase (TyrRS): This enzyme is essential for bacterial protein synthesis, making it a promising target for new antibiotics. researchgate.netresearchgate.netnih.gov While specific data on this compound is lacking, research has explored fused pyridine derivatives as potential TyrRS inhibitors. researchgate.net Molecular docking studies of these derivatives against Staphylococcus aureus TyrRS have helped identify key interactions that modulate activity, suggesting that the pyridine scaffold can be effectively targeted to this enzyme. researchgate.net
CYP51 (Sterol 14α-demethylase): CYP51 is the primary target for azole antifungal drugs. nih.govresearchgate.net The development of non-azole inhibitors is an active area of research, and pyridine-based compounds have emerged as potent and selective inhibitors of parasitic and fungal CYP51. acs.orgnih.gov For example, specific pyridine derivatives have shown high potency against Trypanosoma cruzi CYP51. nih.gov More recently, novel 4H-pyrano[3,2-c]pyridine analogues were designed as fungal CYP51 inhibitors, with some compounds showing better inhibitory activity (IC50 = 0.377 µg/mL) than the commercial fungicide epoxiconazole. acs.org This indicates the potential of the pyridine ring system to serve as a core for new antifungal agents targeting ergosterol (B1671047) biosynthesis.
Antitumor and Antiproliferative Activities against Cancer Cell Lines
Derivatives of pyridine and its fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, have demonstrated significant cytotoxic and antiproliferative effects across a wide array of human cancer cell lines. These compounds represent a promising scaffold for the development of novel anticancer agents.
Research has shown that the efficacy of these derivatives is often influenced by the nature and position of substituents on the pyridine ring system. For instance, novel pyrazolo[3,4-b]pyridine derivatives have shown potent activity against HeLa (cervical cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) cell lines, with some compounds exhibiting cytotoxicity comparable to the standard chemotherapeutic drug doxorubicin. mdpi.com Similarly, other pyridine heterocyclic hybrids have displayed superior antiproliferative activity against hepatocellular carcinoma (Huh-7), lung cancer (A549), and breast cancer (MCF-7) cell lines when compared to Taxol. nih.gov
The antiproliferative activity of various pyridine analogues is summarized in the table below, showcasing their potency against different cancer cell lines.
| Compound Class | Cancer Cell Line | Cell Line Origin | Reported IC₅₀ (µM) | Source |
|---|---|---|---|---|
| Pyrido[2,3-d]pyrimidine (B1209978) derivative (Compound 4) | MCF-7 | Breast Adenocarcinoma | 0.57 | nih.gov |
| Pyrido[2,3-d]pyrimidine derivative (Compound 11) | HepG2 | Hepatocellular Carcinoma | 0.99 | nih.gov |
| Pyrazolo[3,4-b]pyridine derivative (Compound 9a) | HeLa | Cervical Cancer | 2.59 | mdpi.com |
| Pyrazolo[3,4-b]pyridine derivative (Compound 14g) | HCT-116 | Colon Carcinoma | 1.98 | mdpi.com |
| Pyridine-3-carbonitrile derivative | MDA-MB-231 | Breast Adenocarcinoma | Data available | researchgate.net |
| 1'H-spiro-indoline-3,4'-pyridine derivative (Compound 7) | Caco-2 | Colorectal Adenocarcinoma | 7.83 | nih.gov |
| 2-aminopyridine derivative (Compound 1) | HepG2 | Hepatocellular Carcinoma | 4.5 | nih.gov |
Modulation of Biological Receptors (e.g., Angiotensin II receptors, Thromboxane (B8750289) A2 receptors)
Beyond direct cytotoxicity, pyridine derivatives have been investigated for their ability to modulate key biological receptors implicated in various physiological and pathological processes.
Thromboxane A2 Receptors: Thromboxane A2 (TXA2) is a potent mediator of platelet aggregation and vasoconstriction, and its synthesis is a key target in cardiovascular medicine. jst.go.jp Studies have shown that pyridine and its derivatives can act as selective inhibitors of thromboxane synthetase, the enzyme responsible for converting prostaglandin (B15479496) H2 to TXA2. The inhibitory potency is significantly influenced by substituents on the pyridine ring, with 3-substituted pyridines, such as the N3-substituted this compound, being among the most potent inhibitors. This selective inhibition does not significantly affect other enzymes in the arachidonic acid cascade, highlighting the specificity of these compounds.
Angiotensin II Receptors: The renin-angiotensin system is a critical regulator of blood pressure, and its modulation is a cornerstone of hypertension treatment. The Angiotensin II (AII) receptor is a key component of this system. Research into fused pyridine derivatives has led to the discovery of potent AII antagonists. Specifically, a series of pyrido[2,3-d]pyrimidine derivatives were synthesized and found to be potent antagonists at the AT1 receptor subtype. These compounds effectively block the pressor response to AII, demonstrating their potential in the management of hypertension.
Mechanisms of Biological Action at the Molecular Level
Understanding the molecular mechanisms through which this compound analogues exert their effects is crucial for their development as therapeutic agents. Research has pointed to several key areas of interaction and pathway modulation.
Elucidation of Target Engagement and Binding Interactions
The biological activity of pyridine derivatives is often traced back to their ability to bind and inhibit specific protein targets, particularly kinases, which are pivotal in cellular signaling.
Kinase Inhibition: The pyrido[2,3-d]pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry, known for its ability to target the ATP-binding site of various kinases. nih.gov Derivatives have been identified as potent inhibitors of:
PIM-1 Kinase: A serine/threonine kinase involved in cell survival and proliferation. Certain pyrido[2,3-d]pyrimidine derivatives exhibit nanomolar inhibitory concentrations (IC₅₀) against PIM-1. nih.govrsc.org
Cyclin-Dependent Kinases (CDKs): Fused heterocyclic systems like pyrazolo[3,4-b]pyridines have been shown to inhibit CDK2 and CDK9, key regulators of cell cycle progression. mdpi.comnih.gov Molecular docking studies suggest these compounds fit into the ATP adenine (B156593) binding pocket, mimicking the interactions of endogenous ligands. mdpi.com
Receptor Tyrosine Kinases (RTKs): Spiro-pyridine derivatives have demonstrated inhibitory activity against EGFR and VEGFR-2, two RTKs whose aberrant signaling is a hallmark of many cancers. nih.gov
Other Kinases: Various pyridine-based structures have been developed to target other kinases such as RIPK2, which is involved in inflammatory signaling, and IRAK/FLT3, which are implicated in hematological malignancies. nih.govacs.org
Dihydrofolate Reductase (DHFR) Inhibition: Some 2,4-diaminopyrido[2,3-d]pyrimidine derivatives have been identified as potent, lipid-soluble inhibitors of mammalian dihydrofolate reductase. nih.gov DHFR is a crucial enzyme in the synthesis of nucleotides, and its inhibition disrupts DNA replication and cell division, forming the basis of action for classical antifolate cancer drugs.
Cellular Pathway Modulation by this compound Analogues
The engagement of molecular targets by pyridine derivatives triggers a cascade of downstream events, leading to the modulation of critical cellular pathways that control cell fate.
Induction of Apoptosis: A primary mechanism of anticancer activity for many pyridine analogues is the induction of programmed cell death, or apoptosis. This is achieved through the modulation of key regulatory proteins:
Bcl-2 Family Proteins: Treatment with active pyridine derivatives has been shown to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thus shifting the cellular balance towards apoptosis. nih.gov
Caspase Activation: The apoptotic cascade is executed by a family of proteases called caspases. Pyrido[2,3-d]pyrimidine derivatives have been observed to increase the expression of initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3). nih.gov
Cell Cycle Arrest: Inhibition of cell proliferation is frequently achieved by halting the cell cycle at specific checkpoints, preventing cancer cells from dividing. Different pyridine derivatives have been shown to induce arrest at various phases of the cell cycle:
G2/M Phase: Some pyridine compounds induce cell cycle arrest at the G2/M checkpoint, preventing the cell from entering mitosis. nih.gov This effect is often mediated through the upregulation of the tumor suppressor protein p53 and its downstream target, the CDK inhibitor p21. nih.govresearchgate.net
G1 and S Phases: Other analogues, such as certain pyrido[2,3-d]pyrimidines and spiro-pyridines, can arrest the cell cycle in the G1 or S phase, respectively, thereby inhibiting DNA synthesis and cell division. nih.govnih.gov
Modulation of Signaling Pathways: The antitumor effects are also linked to the interruption of key signaling pathways:
JNK Pathway: Some anticancer pyridines have been found to increase the expression and phosphorylation of c-Jun N-terminal kinase (JNK), a protein involved in stress-induced apoptosis. nih.gov
Polyamine Catabolism: Certain diazabicyclononane (bispidine) derivatives, which can be considered complex pyridine analogues, exert their cytotoxic effects by activating polyamine catabolism. This metabolic pathway produces cytotoxic substances that can induce apoptosis in cancer cells. mdpi.com
Advanced Characterization Techniques in the Study of N3 3 Bromobenzyl Pyridine 2,3 Diamine
Spectroscopic Techniques for Structural Confirmation
Spectroscopy is a cornerstone of chemical analysis, allowing researchers to probe the molecular structure of a compound through its interaction with electromagnetic radiation. For N3-(3-Bromobenzyl)pyridine-2,3-diamine, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction are indispensable for confirming the covalent framework and determining the three-dimensional arrangement of atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and quantity of specific atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).
¹H NMR Spectroscopy: In a ¹H NMR spectrum of this compound, each unique proton in the molecule generates a distinct signal. The spectrum would confirm the presence of both the pyridine-2,3-diamine core and the 3-bromobenzyl substituent. Key expected signals include those for the aromatic protons on both rings, the methylene (B1212753) (-CH₂-) bridge, and the amine (-NH and -NH₂) protons. The integration of these signals would correspond to the number of protons in each environment, while the splitting patterns (multiplicity) would reveal adjacent proton-proton couplings, helping to establish the substitution pattern.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each chemically non-equivalent carbon atom produces a peak, allowing for a carbon count that can be matched to the molecular formula. The chemical shifts of the signals indicate the type of carbon (e.g., aromatic, aliphatic, attached to a heteroatom). For this compound, distinct signals would be expected for the carbons of the pyridine (B92270) ring, the brominated benzene (B151609) ring, and the methylene bridge.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table represents predicted values based on standard chemical shift ranges and structural analysis, not published experimental data.
¹H NMR (Proton)| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Pyridine Ring Protons | 6.5 - 8.0 | Doublet, Triplet | 3H |
| 3-Bromobenzyl Ring Protons | 7.0 - 7.6 | Singlet, Doublet, Triplet | 4H |
| Methylene Protons (-CH₂-) | 4.4 - 4.8 | Singlet or Doublet | 2H |
¹³C NMR (Carbon)
| Functional Group | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyridine Ring Carbons | 110 - 155 |
| 3-Bromobenzyl Ring Carbons | 120 - 142 |
| Carbon-Bromine (C-Br) | ~122 |
Single-crystal X-ray diffraction is an unequivocal method for determining the precise three-dimensional structure of a crystalline solid. This technique provides exact atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles. For this compound, an X-ray crystal structure would offer definitive proof of its constitution and conformation in the solid state.
The analysis would confirm the N3 substitution pattern, revealing which of the two amino groups on the pyridine ring is attached to the 3-bromobenzyl group. Furthermore, it would elucidate the molecule's conformational preferences, such as the rotational angle of the benzyl (B1604629) group relative to the pyridine ring. Importantly, X-ray diffraction also reveals intermolecular interactions, such as hydrogen bonding involving the amine groups and potential π-stacking between the aromatic rings, which govern the crystal packing arrangement. Although no public crystal structure data is currently available for this specific compound, this technique remains the gold standard for solid-state structural elucidation.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high precision and can provide structural information through the analysis of fragmentation patterns.
For this compound (molecular formula C₁₂H₁₂BrN₃), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. A key feature would be the characteristic isotopic pattern for bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.7% and 49.3%, respectively). This results in two peaks of almost equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺), providing a clear signature for the presence of a single bromine atom.
High-resolution mass spectrometry (HRMS) could determine the exact mass of the molecular ion, allowing for the confirmation of the elemental composition and molecular formula. Analysis of the fragmentation pattern in the mass spectrum provides further structural evidence. Common fragmentation pathways for this molecule would likely involve the cleavage of the benzylic C-N bond, leading to fragments corresponding to the 3-bromobenzyl cation or the pyridine-2,3-diamine radical cation.
Table 2: Predicted Mass Spectrometry Data for this compound This table represents predicted values based on the molecular structure and common fragmentation patterns, not published experimental data.
| Ion | Predicted m/z | Description |
|---|---|---|
| [M]⁺ | 277/279 | Molecular ion peak showing bromine isotope pattern |
| [M+H]⁺ | 278/280 | Protonated molecular ion (in ESI or CI) |
| [C₇H₆Br]⁺ | 169/171 | 3-Bromobenzyl fragment |
Future Directions and Translational Research
Design and Synthesis of Next-Generation Analogues with Enhanced Bioactivity
The development of next-generation analogues of N3-(3-Bromobenzyl)pyridine-2,3-diamine is a key area of research, driven by structure-activity relationship (SAR) studies. The goal is to systematically modify the parent structure to enhance target affinity, selectivity, and pharmacokinetic properties. Key synthetic strategies involve modifications at three primary sites: the pyridine (B92270) core, the N3-benzyl group, and the exocyclic amino groups.
Substitution on the Benzyl (B1604629) Ring: The 3-bromo substituent on the benzyl ring is a critical feature for modification. Replacing the bromine atom with other functional groups (e.g., electron-donating groups like methoxy (B1213986), or electron-withdrawing groups like trifluoromethyl) can fine-tune the molecule's lipophilicity and electronic nature. Studies on similar heterocyclic systems have shown that the nature and position of substituents on such phenyl rings are crucial for maximizing anti-proliferative activity. mdpi.com
Alteration of the Linker and Amino Groups: The benzylamino linker itself can be altered in length or rigidity. Furthermore, substitution on the 2-amino group could be explored, although SAR studies on related aminopyridines suggest that modifications at this position can sometimes lead to a loss of activity. nih.govresearchgate.net
These synthetic efforts aim to produce a library of novel compounds for screening. High-throughput synthesis and screening methodologies can accelerate the identification of analogues with significantly enhanced potency and a more desirable pharmacological profile than the parent compound.
| Analogue Series | Modification Strategy | Rationale / Desired Outcome | Potential Bioactivity to Investigate |
|---|---|---|---|
| A | Replace 3-bromo substituent with various electron-donating/-withdrawing groups (e.g., -OCH₃, -CF₃, -CN) | Modulate electronic properties and binding interactions with target enzymes. | Enzyme Inhibition (e.g., IDO1/TDO), Anticancer |
| B | Replace the pyridine core with a pyrazine (B50134) or pyrimidine (B1678525) ring. | Alter core electronics and hydrogen bonding patterns to improve target affinity and cell permeability. nih.gov | Antimalarial, Antiproliferative |
| C | Introduce substituents (e.g., methyl, fluoro) on the pyridine ring. | Improve metabolic stability and fine-tune spatial orientation for optimal target fit. | Anticancer, Antimicrobial |
| D | Synthesize fused-ring systems, such as imidazo[4,5-b]pyridines, using the diamine as a precursor. mdpi.com | Create more rigid structures that may fit more specifically into a target's active site. mdpi.com | Antiviral, Anti-inflammatory |
Development of this compound as a Lead Compound for Therapeutic Applications
This compound and its core structure are recognized as valuable lead compounds in drug discovery. A lead compound is a chemical starting point that exhibits promising biological activity but requires modification to produce an optimized drug candidate. The process of "lead optimization" aims to improve the compound's efficacy, reduce toxicity, and enhance its pharmacokinetic profile.
For the pyridine-2,3-diamine scaffold, a significant therapeutic target is in the field of oncology, specifically as inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are implicated in tumor immune evasion. The development process involves several stages:
Target Validation: Confirming the interaction of the lead compound with the intended biological target through biochemical and cellular assays.
Iterative Synthesis and Screening: As outlined in the previous section, creating and testing new analogues to improve potency (e.g., lower IC50 values) and selectivity against the target enzyme versus other related enzymes.
Pharmacokinetic Profiling: Evaluating properties such as absorption, distribution, metabolism, and excretion (ADME). The goal is to develop analogues with good oral bioavailability and metabolic stability. For example, optimization efforts on other heterocyclic leads, like imidazo[1,2-a]pyridine (B132010) amides, have successfully improved oral bioavailability from poor to over 90% through systematic chemical modifications. nih.gov
In Silico Modeling: Utilizing computational chemistry to predict how structural changes will affect binding to the target protein, helping to guide the design of more effective analogues.
This structured approach, which has proven successful for other heterocyclic compounds like imidazopyrazines in antimalarial drug discovery, can systematically advance this compound from a promising hit to a viable clinical candidate. nih.gov
Advanced In Vivo Pharmacological Evaluation and Toxicity Profiling
Following successful in vitro characterization, promising analogues must undergo rigorous in vivo evaluation in animal models to assess their efficacy and safety in a whole biological system. This translational step is critical to understanding how the compound behaves in a living organism.
Pharmacological Evaluation: The choice of in vivo model directly corresponds to the intended therapeutic application. For instance, if analogues show potent antimalarial activity in vitro, they would be tested in rodent models of malaria, such as Plasmodium berghei-infected mice, to evaluate their ability to clear the parasitic infection. nih.gov For anticancer applications, compounds would be administered to mice bearing tumor xenografts to determine their effect on tumor growth and regression. The primary goal is to establish a proof-of-concept for the compound's efficacy in a living system.
Toxicity Profiling: Comprehensive toxicity profiling is conducted in parallel to determine the compound's safety. These studies are performed in accordance with regulatory guidelines and are essential for identifying potential liabilities before human trials. Key types of in vivo toxicity studies include:
Acute Toxicity Studies: These involve administering single, high doses of the compound to animals (e.g., rodents) to determine the median lethal dose (LD50) and identify signs of immediate toxicity.
Genotoxicity Studies: In vivo tests, such as the micronucleus test in mice, are performed to assess whether the compound can cause damage to genetic material. cdc.gov
Developmental and Reproductive Toxicity (DART) Studies: These evaluations determine if the compound has adverse effects on fertility, fetal development, or offspring.
These studies collectively build a comprehensive profile of the compound's behavior in vivo, providing essential data on its therapeutic window—the balance between its effective and toxic concentrations.
Exploration of this compound in Material Science and Other Non-Biological Applications
Beyond its biomedical potential, the core structure of this compound, the 2,3-diaminopyridine (B105623) moiety, possesses unique chemical properties that make it a valuable building block in material science and coordination chemistry. ontosight.ai
Monomer for Advanced Polymers: The presence of two distinct amino groups allows 2,3-diaminopyridine to act as a monomer in polymerization reactions. It is specifically identified as a potential monomer for the synthesis of Covalent Organic Frameworks (COFs). bldpharm.com COFs are porous, crystalline polymers with potential applications in gas storage, catalysis, and sensing.
Ligand in Coordination Chemistry: The nitrogen atoms in the pyridine ring and the two amino groups can act as donor atoms, allowing the molecule to function as a ligand that coordinates with metal ions. nih.gov This property is useful for creating novel organometallic complexes and Metal-Organic Frameworks (MOFs). nih.govchemicalbook.com These complexes may exhibit interesting catalytic, magnetic, or optical properties.
Intermediate in Chemical Synthesis: The 2,3-diaminopyridine scaffold is a key intermediate for synthesizing more complex heterocyclic systems, such as imidazopyridines, which are themselves of interest in both medicinal and material chemistry. mdpi.comsigmaaldrich.com
The exploration of this compound and its parent diamine in these non-biological areas represents a diversification of its utility, leveraging its fundamental chemical reactivity to create novel materials and complexes.
Q & A
Q. What are the recommended synthetic routes for N3-(3-Bromobenzyl)pyridine-2,3-diamine, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves functionalizing pyridine-2,3-diamine with a 3-bromobenzyl group. For example, describes a similar compound synthesized via nucleophilic substitution or condensation reactions using dichloromethane (DCM) and 2,2,2-trifluoroethanol (TFE) as solvents. Bromination steps (as in ) may precede this, requiring careful control of stoichiometry and temperature to avoid over-halogenation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or trituration with non-polar solvents (e.g., n-pentane) is critical for isolating the product in high purity (>73% yield) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR can confirm the substitution pattern and benzyl group integration. For instance, aromatic protons in the 3-bromobenzyl moiety typically appear as multiplet signals between δ 7.0–7.5 ppm ().
- IR : Stretching frequencies for NH₂ (~3400 cm⁻¹) and C-Br (~600 cm⁻¹) provide structural validation.
- GC-MS/HPLC : Used to assess purity and molecular ion peaks (e.g., [M+H]⁺ at m/z 307–309 for bromine isotopes) .
Q. What are the primary biomedical research applications of this compound?
- Methodological Answer : this compound derivatives are explored as dual inhibitors of indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO), key enzymes in cancer immunotherapy. The bromine substituent enhances binding to heme-containing active sites, as seen in structurally related compounds with IC₅₀ values <500 nM ( ).
Advanced Research Questions
Q. How do substituent modifications (e.g., halogen position) affect the compound’s inhibitory potency in IDO1/TDO assays?
- Methodological Answer : Structure-activity relationship (SAR) studies ( ) reveal that halogen placement on the benzyl ring significantly impacts potency:
- Meta-substitution (3-bromo) improves steric compatibility with hydrophobic enzyme pockets.
- Para-substitution (e.g., 4-fluoro) enhances electronic interactions but may reduce solubility.
DFT calculations () can predict frontier molecular orbitals (HOMO/LUMO) to optimize electron-deficient regions for target binding.
Q. What crystallographic tools are suitable for resolving structural ambiguities in this compound derivatives?
- Methodological Answer :
- SHELX Suite : For small-molecule refinement (SHELXL) and phase determination (SHELXD/SHELXE), particularly with high-resolution X-ray data ().
- ORTEP-3 : Generates thermal ellipsoid plots to visualize atomic displacement, aiding in detecting conformational flexibility ().
- WinGX : Integrates data processing, structure solution, and validation (e.g., R-factor analysis) ().
Q. How can conflicting NMR or crystallographic data be resolved during structural elucidation?
- Methodological Answer :
- Data Reconciliation : Compare experimental NMR shifts with computed values (DFT-based tools like Gaussian). For crystallographic disagreements, check for twinning or disorder using the Rint metric in SHELXL ().
- Temperature-Dependent Studies : Variable-temperature NMR or low-temperature crystallography can resolve dynamic effects (e.g., rotational isomers) .
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